4-Amino-3-methoxybenzenesulfonamide
Overview
Description
4-Amino-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-methoxybenzenesulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s function, thereby influencing several biochemical pathways. For instance, it can impact the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for pH regulation and carbon dioxide transport .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase activity. This can lead to a decrease in the production of bicarbonate and protons, potentially affecting processes such as pH regulation and carbon dioxide transport .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, metal ions, such as sodium and magnesium, may affect the activity of the compound . Additionally, the compound’s stability and efficacy could be influenced by storage conditions. It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Amino-3-methoxybenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with the enzyme dihydropteroate synthetase, which is involved in the folate synthesis pathway. By inhibiting this enzyme, this compound disrupts the production of folic acid, an essential nutrient for bacterial growth and replication . Additionally, this compound can interact with carbonic anhydrase, an enzyme that helps regulate pH and fluid balance in tissues .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, leading to impaired DNA synthesis and cell division. This results in the bacteriostatic effect, where bacterial growth is halted. In mammalian cells, this compound can influence cell signaling pathways by inhibiting carbonic anhydrase, which affects pH regulation and ion transport . This can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes. By binding to the active site of dihydropteroate synthetase, it competitively inhibits the enzyme, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid . This inhibition disrupts the folate synthesis pathway, leading to a decrease in folic acid levels and subsequent inhibition of bacterial growth. Additionally, this compound can bind to carbonic anhydrase, inhibiting its activity and affecting pH regulation and ion transport in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of efflux pumps in bacteria, which can reduce the compound’s effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without killing the bacteria. At higher doses, it can exhibit bactericidal effects, leading to bacterial cell death . In animal models, high doses of this compound have been associated with toxic effects, such as kidney damage and metabolic acidosis, due to the inhibition of carbonic anhydrase .
Metabolic Pathways
This compound is involved in the folate synthesis pathway, where it inhibits the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, an essential cofactor for various metabolic reactions, including DNA synthesis and amino acid metabolism. The compound can also affect the activity of carbonic anhydrase, influencing metabolic flux and metabolite levels in tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. For example, inhibition of carbonic anhydrase in the mitochondria can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxybenzenesulfonamide typically involves the sulfonation of 3-methoxyaniline followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 3-Methoxyaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then treated with ammonia to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro-4-methoxybenzenesulfonamide.
Reduction: 4-Amino-3-hydroxybenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the reagents used.
Scientific Research Applications
4-Amino-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxybenzenesulfonamide
- 4-Amino-3-chlorobenzenesulfonamide
- 4-Amino-3-nitrobenzenesulfonamide
Uniqueness
4-Amino-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-amino-3-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWRBGNLWQFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293370 | |
Record name | 4-Amino-3-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37559-30-1 | |
Record name | 4-Amino-3-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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